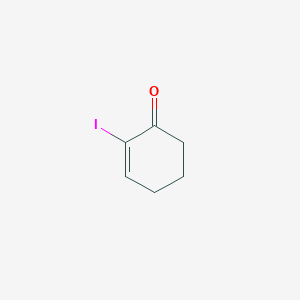

2-Iodocyclohex-2-en-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IO/c7-5-3-1-2-4-6(5)8/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFSJCDRYRZTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C(=O)C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312022 | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33948-36-6 | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33948-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodocyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Iodocyclohex-2-en-1-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Iodocyclohex-2-en-1-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a highly versatile intermediate in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's synthesis, core chemical properties, and its application as a strategic building block in the construction of complex molecular architectures. We will explore the causality behind its reactivity, provide field-proven experimental protocols, and ground all claims in authoritative references.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound is a cyclic α,β-unsaturated ketone, commonly referred to as an enone.[1][2] Its structure is characterized by a six-membered ring containing a ketone functional group, a conjugated carbon-carbon double bond, and a strategically placed iodine atom on the double bond at the α-position to the carbonyl.[3][4] This unique arrangement of functional groups imparts a rich and diverse reactivity profile, making it a valuable reagent for forging new carbon-carbon and carbon-heteroatom bonds.

The presence of the electron-withdrawing carbonyl group activates the double bond for a variety of transformations, while the carbon-iodine bond serves as a prime handle for transition metal-catalyzed cross-coupling reactions.[2][5] Consequently, this compound is not merely a static molecule but a dynamic tool for synthetic chemists, enabling the efficient assembly of substituted cyclic systems that are prevalent in pharmaceuticals and natural products.[6]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Core Properties

The key physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 33948-36-6 | [3][4][6] |

| Molecular Formula | C₆H₇IO | [3][4] |

| Molecular Weight | 222.02 g/mol | [3][6] |

| Appearance | Yellow to brown liquid or solid | [6] |

| Melting Point | 49-50 °C | [6][7] |

| Boiling Point | 254.7±30.0 °C (Predicted) | [6][7] |

| Density | 1.85±0.1 g/cm³ (Predicted) | [6][7] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Synthesis of α-Iodoenones

The preparation of α-iodoenones, including this compound, is crucial for their subsequent use. While numerous methods exist, a common and effective strategy involves the rearrangement of propargylic alcohol derivatives, promoted by an electrophilic iodine source.[10][11][12] This approach offers high yields and, in many cases, excellent stereoselectivity.[12][13]

General Experimental Protocol: Gold-Catalyzed Synthesis

This protocol is a representative example based on established literature for synthesizing α-iodoenones from propargylic acetates.[10] The choice of a gold catalyst is due to its high efficiency and mild reaction conditions.

-

Reaction Setup: To a solution of the propargylic acetate (1.0 eq) in anhydrous acetone, add water (1.4 eq) and cool the mixture in an ice-water bath.

-

Catalyst Addition: Add the gold catalyst, such as Au(PPh₃)NTf₂ (0.02 - 0.05 eq), to the cooled solution.

-

Iodination: Add N-iodosuccinimide (NIS) (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a drop of triethylamine (NEt₃) followed by an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Extract the mixture with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel flash column chromatography to yield the desired α-iodoenone.[10]

Chemical Reactivity: A Tale of Two Electrophiles

The reactivity of this compound is dominated by its nature as an α,β-unsaturated carbonyl system and the presence of a good leaving group (iodide) on the vinyl carbon.[2]

Conjugate Addition vs. Direct Addition

The conjugated system results in two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3).[14] This duality allows for two modes of nucleophilic attack.

-

1,2-Addition (Direct Addition): Hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the partially positive carbonyl carbon directly.

-

1,4-Addition (Conjugate Addition): Softer nucleophiles, such as amines, cyanides, or organocuprates (Gilman reagents), preferentially attack the β-carbon.[14][15] This reaction proceeds via an enolate intermediate, which is then protonated on the α-carbon.[15] The carbonyl group is crucial as it activates the β-carbon for this type of attack.[15][16]

Palladium-Catalyzed Cross-Coupling Reactions

The most significant application of this compound is its role as a substrate in palladium-catalyzed cross-coupling reactions. The vinyl iodide moiety is highly reactive towards oxidative addition to Pd(0) catalysts, making it an ideal partner for Suzuki-Miyaura and Sonogashira couplings.

This reaction forms a carbon-carbon bond between the α-carbon of the enone and an aryl, vinyl, or alkyl group from an organoboron reagent (typically a boronic acid).[17][18] A practical and environmentally friendly approach utilizes a recyclable heterogeneous Pd(0)/C catalyst, avoiding the need for expensive ligands.[5]

Experimental Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling [5]

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and 10% Pd/C (5 mol %).

-

Solvent: Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.

-

Reaction: Stir the mixture vigorously under an air atmosphere at 25 °C. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethyl acetate.

-

Extraction: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the α-aryl enone. The Pd/C catalyst can often be recovered and reused.[5]

The Sonogashira reaction couples the vinyl iodide with a terminal alkyne to produce conjugated enynes, which are valuable structural motifs.[19][20] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base.[21][22]

Experimental Protocol: Sonogashira Coupling (Adapted from a protocol for 1-iodocyclohexene)[21]

-

Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(PPh₃)₄ (2-5 mol %) and copper(I) iodide (CuI, 4-10 mol %).

-

Reagents: Add an anhydrous solvent such as DMF or THF, followed by a base (e.g., triethylamine or Cs₂CO₃, 2.0 eq). Add the terminal alkyne (1.2 eq) and this compound (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C, depending on the reactivity of the alkyne. Monitor by TLC.

-

Work-up: Once the reaction is complete, cool to room temperature and add water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography.

Conclusion

This compound is a powerful and versatile synthetic building block. Its dual electrophilic nature allows for controlled nucleophilic additions, while the vinyl iodide functionality provides a reliable entry point for sophisticated palladium-catalyzed cross-coupling reactions. The ability to readily form α-aryl and α-alkynyl enones via Suzuki-Miyaura and Sonogashira couplings, respectively, underscores its importance for drug development professionals and academic researchers engaged in the synthesis of complex organic molecules. A firm grasp of its properties, reactivity, and associated experimental protocols is essential for leveraging its full synthetic potential.

References

-

Ye, L., & Zhang, L. (2009). Gold-Catalyzed Efficient Preparation of Linear α-Iodoenones from Propargylic Acetates. Organic Letters, 11(16), 3646–3649. [Link]

-

Suárez-Rodríguez, T., Suárez-Sobrino, Á. L., & Ballesteros, A. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. The Journal of Organic Chemistry, 83(20), 12575–12583. [Link]

-

ResearchGate. (n.d.). Synthesis of α‐iodoenones and α‐chloroenones. Retrieved January 10, 2026, from [Link]

-

ACS Publications. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. Retrieved January 10, 2026, from [Link]

-

Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved January 10, 2026, from [Link]

-

University of Calgary. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. Retrieved January 10, 2026, from [Link]

-

MDPI. (2011). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodo-2-cyclohexen-1-one. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Retrieved January 10, 2026, from [Link]

-

OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Supporting Information. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. Retrieved January 10, 2026, from [Link]

-

LookChem. (n.d.). Cas 33948-36-6, 2-Iodo-2-cyclohexen-1-one. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 10, 2026, from [Link]

-

SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (1970). Reaction of 2-iodocyclohepta-2,4,6-trien-1-one with 1-azabicyclo[11][11][11]octane. Journal of the Chemical Society D: Chemical Communications. [Link]

-

Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved January 10, 2026, from [Link]

-

PubChem - NIH. (n.d.). 2-Iodo-2-cyclohexen-1-one. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved January 10, 2026, from [Link]

-

ChemEurope.com. (n.d.). Nucleophilic substitution. Retrieved January 10, 2026, from [Link]

-

Fiveable. (n.d.). Cyclohex-2-en-1-one Definition. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 10, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 10, 2026, from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved January 10, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 10, 2026, from [Link]

-

The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. Retrieved January 10, 2026, from [Link]

-

Dergipark. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl). Retrieved January 10, 2026, from [Link]

-

ChemSurvival. (2021, June 13). Nucleophilic Substitution Experiment S21. YouTube. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Retrieved January 10, 2026, from [Link]

Sources

- 1. study.com [study.com]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. 2-Iodo-2-cyclohexen-1-one | C6H7IO | CID 11106935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 6. lookchem.com [lookchem.com]

- 7. 33948-36-6 CAS MSDS (2-Iodo-2-cyclohexen-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. Gold-Catalyzed Efficient Preparation of Linear α-Iodoenones from Propargylic Acetates [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 15. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 16. fiveable.me [fiveable.me]

- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. jk-sci.com [jk-sci.com]

2-Iodocyclohex-2-en-1-one CAS number 33948-36-6

An In-Depth Technical Guide to 2-Iodocyclohex-2-en-1-one (CAS: 33948-36-6): Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 33948-36-6), a highly versatile bifunctional reagent for advanced organic synthesis. We delve into its fundamental physicochemical properties, detail robust synthetic protocols, and explore its core reactivity, with a particular focus on its role as a superior substrate in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies for leveraging this key building block in the construction of complex molecular architectures. The narrative emphasizes the mechanistic rationale behind its utility in Suzuki-Miyaura, Sonogashira, and Heck couplings, positioning it as an indispensable tool for modern synthetic chemistry.

Introduction and Significance

This compound is a powerful synthetic intermediate whose value lies in its unique combination of two highly reactive functional groups: an α,β-unsaturated ketone (enone) and a vinyl iodide. This dual-functionality allows for a diverse range of sequential or orthogonal chemical transformations. The enone system is a classic Michael acceptor and participates in various conjugate addition reactions, while the vinyl iodide moiety is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions.

This guide focuses on the latter, as the carbon-iodine bond at the sp²-hybridized carbon atom makes this compound a highly reactive partner in reactions that form new carbon-carbon bonds. Its utility is particularly pronounced in palladium-catalyzed processes, which are foundational in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] The ability to readily form complex scaffolds from this simple cyclic precursor makes it a molecule of significant interest to the scientific community.

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. A summary of its key identifiers and properties is presented below.

| Property | Value | Reference |

| CAS Number | 33948-36-6 | [2][3][4] |

| IUPAC Name | This compound | [3][5] |

| Molecular Formula | C₆H₇IO | [3][4] |

| Molecular Weight | 222.02 g/mol | [3][4] |

| Melting Point | 49-50 °C | [4][6] |

| Boiling Point | 254.7 ± 30.0 °C (Predicted) | [4][6] |

| Density | 1.85 ± 0.1 g/cm³ (Predicted) | [4][6] |

| Appearance | Yellow to brown liquid or solid | [6] |

| XLogP3 | 1.6 | [3] |

| Topological Polar Surface Area | 17.1 Ų | [3] |

Spectroscopic Characterization: While specific spectra are lot-dependent, the structure of this compound gives rise to predictable spectroscopic signatures:

-

¹H NMR: The spectrum would feature a characteristic downfield signal for the vinylic proton at C3. The three methylene groups (C4, C5, C6) would appear as multiplets in the aliphatic region.

-

¹³C NMR: Key signals would include the carbonyl carbon (C1) around 190-200 ppm, and the two sp² carbons of the double bond (C2 and C3), with C2 being significantly influenced by the attached iodine.

-

IR Spectroscopy: The spectrum will be dominated by a strong absorption band for the α,β-unsaturated carbonyl (C=O) stretch, typically found around 1685-1665 cm⁻¹, and a C=C stretching band around 1600 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 222, with a characteristic isotopic pattern due to iodine.

Synthesis of this compound

The regioselective synthesis of this compound is crucial for its utility. While several methods exist for the preparation of the parent cyclohexenone,[7][8] a highly efficient and regioselective method for the target compound proceeds via an iodinative desilylation strategy.

Method 1: Iodinative Desilylation of a Silyl Enol Ether Intermediate

This approach leverages the directing effect of a trimethylsilyl group to ensure iodination occurs exclusively at the C2 position. The silyl group acts as a stable surrogate for an enolate, allowing for precise electrophilic substitution.

Caption: Synthesis of this compound via iodinative desilylation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(trimethylsilyl)cyclohex-2-enone (1.0 equiv). Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add a solution of iodine monochloride (1.0-1.1 equiv) in DCM dropwise to the stirred solution over 15-20 minutes. The causality here is critical: the trimethylsilyl group makes the C2 position nucleophilic, directing the attack on the electrophilic iodine of ICl. The C-Si bond is readily cleaved in the process.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution to remove any unreacted iodine. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound with a reported yield of up to 88%.[9]

Core Reactivity: A Hub for Palladium-Catalyzed Cross-Coupling

The primary utility of this compound in drug discovery and complex molecule synthesis is its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates oxidative addition to a Pd(0) center, initiating the catalytic cycle under relatively mild conditions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and conjugated styrenyl systems.[10] this compound is an excellent substrate for this transformation. A particularly practical and environmentally conscious protocol utilizes a heterogeneous palladium on carbon (Pd/C) catalyst.[11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Pd/C-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a demonstrated efficient and recyclable system.[11]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and 10% Pd/C (5 mol%).

-

Solvent and Base: Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water, followed by sodium carbonate (Na₂CO₃) (2.0-3.0 equiv) as the base. The base is essential; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[12][13]

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) under an air atmosphere. The use of heterogeneous Pd/C under aqueous, aerobic conditions at room temperature represents a significant advantage in terms of practicality and safety.[11]

-

Monitoring: Monitor the reaction's progress via TLC or GC-MS until the starting material is consumed.

-

Work-up and Catalyst Recovery: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. The key advantage of the heterogeneous catalyst is its simple removal: filter the mixture through a pad of Celite to recover the Pd/C, which can be washed, dried, and reused.[11]

-

Purification: Separate the organic layer of the filtrate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the 2-aryl-cyclohex-2-en-1-one product.

The Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking vinyl halides with terminal alkynes to produce conjugated enynes.[14][15] Vinyl iodides are the most reactive halides for this transformation, making this compound an ideal substrate.[16] The reaction typically employs a dual catalytic system of palladium and copper(I).[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Iodo-2-cyclohexen-1-one | 33948-36-6 [chemicalbook.com]

- 3. 2-Iodo-2-cyclohexen-1-one | C6H7IO | CID 11106935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 33948-36-6 CAS MSDS (2-Iodo-2-cyclohexen-1-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. americanelements.com [americanelements.com]

- 6. lookchem.com [lookchem.com]

- 7. US3050561A - Process for preparation of 2-cyclohexenone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. lookchem.com [lookchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Iodocyclohex-2-en-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Iodocyclohex-2-en-1-one is a versatile synthetic intermediate that holds significant potential in the fields of organic chemistry and drug discovery. Its unique structural features, namely the presence of an electron-deficient double bond, a ketone functionality, and a reactive carbon-iodine bond, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in modern synthetic methodologies and its potential as a key intermediate in the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound is a halogenated cyclic enone with the chemical formula C₆H₇IO.[1] Its molecular structure consists of a six-membered ring containing a ketone, a carbon-carbon double bond, and an iodine atom attached to the double bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 222.02 g/mol | [1] |

| Molecular Formula | C₆H₇IO | [1] |

| CAS Number | 33948-36-6 | [1] |

| Appearance | Yellow to brown liquid/solid | [2] |

| Melting Point | 49-50 °C | [2] |

| Boiling Point (Predicted) | 254.7 ± 30.0 °C | [2] |

| Density (Predicted) | 1.85 ± 0.1 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the iodination of a cyclohexenone precursor.

Iodination of 2-(Trimethylsilyl)cyclohex-2-enone

A high-yielding synthesis of this compound involves the reaction of 2-(trimethylsilyl)cyclohex-2-enone with iodine monochloride. This method is advantageous due to its high efficiency and the commercial availability of the starting materials.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-(trimethylsilyl)cyclohex-2-enone in a suitable anhydrous solvent such as dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagent: Slowly add a solution of iodine monochloride in the same solvent to the cooled solution of the silyl enol ether.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Cross-coupling reactions of this compound.

Applications in Drug Development and Natural Product Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not extensively documented, its role as a versatile intermediate is clear. [2][]The substituted cyclohexenone motif is a common structural feature in a variety of biologically active natural products and pharmaceutical compounds. [4]The ability to introduce diverse substituents at the C2 position of the cyclohexenone ring through cross-coupling reactions makes this compound a valuable tool for generating libraries of compounds for drug discovery and for the total synthesis of complex natural products.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements: [1]* Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye damage.

-

Harmful if inhaled.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its carbon-iodine bond in cross-coupling reactions provide a powerful platform for the synthesis of a wide array of substituted cyclohexenones. These structural motifs are of significant interest in the fields of medicinal chemistry and natural product synthesis. Further exploration of the reactivity and applications of this compound is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

References

-

AWS. (n.d.). S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-2-cyclohexen-1-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001368). Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

LookChem. (n.d.). Cas 33948-36-6,2-Iodo-2-cyclohexen-1-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

-

Queen's University Belfast. (n.d.). Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-cyclohexenone. Retrieved from [Link]

-

Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one. Retrieved from [Link]

-

Tianming Pharmaceuticals. (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Retrieved from [Link]

-

ResearchGate. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, iodo-. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Discovery of 2-Iodocyclohex-2-en-1-one

Introduction: The Strategic Importance of 2-Iodocyclohex-2-en-1-one

This compound is a highly versatile synthetic intermediate, pivotal in the construction of complex molecular architectures in pharmaceutical and materials science. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nucleophilic susceptibility of the enone system at the β-carbon, the electrophilicity of the carbonyl group, and the carbon-iodine bond that serves as a handle for a myriad of cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of this valuable building block, from the evolution of synthetic strategies to detailed, field-proven modern protocols. We will delve into the mechanistic underpinnings of these transformations, offering insights to empower researchers in their synthetic endeavors.

The Genesis of a Motif: Evolution of α-Iodoenone Synthesis

While a singular, seminal publication marking the "discovery" of this compound is not prominent in the historical literature, its emergence is intrinsically linked to the broader development of methods for the synthesis of α,β-unsaturated ketones and the halogenation of carbonyl compounds. Early approaches were often multi-step and lacked the efficiency and selectivity of modern methods.

The parent scaffold, cyclohexenone, can be prepared through various classical methods, including the Birch reduction of anisole followed by acid hydrolysis, or the α-bromination of cyclohexanone with subsequent elimination. These foundational methods, while effective for the backbone, did not offer a direct route to the 2-iodo derivative.

The direct iodination of cyclohexenone presents a significant challenge due to the competing reactivity of the double bond and the enolate positions. Early methodologies for the α-iodination of ketones often relied on harsh conditions and provided a mixture of products. The development of more sophisticated and selective iodinating agents and catalytic systems has been a key enabler in accessing compounds like this compound with high purity and yield.

Modern Synthetic Protocols: A New Era of Efficiency and Selectivity

Contemporary organic synthesis has ushered in a host of robust and high-yielding methods for the preparation of this compound and other α-iodoenones. These protocols offer significant advantages in terms of mild reaction conditions, functional group tolerance, and stereoselectivity.

Direct Iodination of Cyclohexenone

A straightforward approach to this compound is the direct iodination of the parent enone. This method has been refined to overcome earlier challenges of low yield and side-product formation.

Protocol 1: DMAP-Catalyzed Iodination in Aqueous Media

A highly efficient and environmentally conscious method utilizes 4-dimethylaminopyridine (DMAP) as a catalyst in a water-tetrahydrofuran solvent system. This protocol leverages a Baylis-Hillman type reaction pathway.

Experimental Protocol:

-

To a solution of cyclohex-2-en-one (1.0 equiv) in a 1:1 mixture of water and tetrahydrofuran, add potassium carbonate (1.2 equiv), iodine (2.0 equiv), and 4-dimethylaminopyridine (DMAP) (0.2 equiv).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

DMAP: Acts as a nucleophilic catalyst, adding to the β-position of the enone to form an enolate, which then attacks the iodine. Its superior nucleophilicity compared to pyridine leads to faster reaction rates.[1]

-

Potassium Carbonate: Serves as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product.

-

Aqueous THF: Provides a greener solvent system while facilitating the dissolution of both organic and inorganic reagents.

Rearrangement of Propargylic Esters

An elegant and powerful strategy for the synthesis of α-iodoenones involves the rearrangement of readily accessible propargylic esters. This approach offers excellent control over stereoselectivity, particularly for more substituted systems.

Protocol 2: Gold-Catalyzed Rearrangement of Propargylic Acetates

A gold(I) catalyst can efficiently promote the rearrangement of propargylic acetates in the presence of an iodine source to yield α-iodoenones.

Experimental Protocol:

-

To a solution of the corresponding propargylic acetate (1.0 equiv) in anhydrous acetone, add water (1.39 equiv) and a solution of Au(PPh₃)NTf₂ (2 mol%) in acetone at 0 °C.

-

Add N-iodosuccinimide (NIS) (1.2 equiv) to the reaction mixture.

-

Stir the reaction for two hours at 0 °C.

-

Quench the reaction with triethylamine and a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[2]

Causality Behind Experimental Choices:

-

Au(PPh₃)NTf₂: The gold(I) catalyst activates the alkyne of the propargylic acetate, facilitating a Meyer-Schuster-like rearrangement.[2]

-

NIS: Acts as the electrophilic iodine source that is intercepted by the rearranged intermediate.

-

Acetone/Water: The solvent system is crucial for the reaction's efficiency.

Protocol 3: Metal-Free Rearrangement using Barluenga's Reagent

A metal-free alternative employs bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄), also known as Barluenga's reagent, to promote the rearrangement of propargylic tosylates or acetates.[3][4][5]

Experimental Protocol:

-

Under an argon atmosphere, dissolve the propargylic tosylate or acetate (1.0 equiv) and IPy₂BF₄ (1.2 equiv) in anhydrous dichloromethane.

-

Cool the solution to 0 °C and add HBF₄·Et₂O (2.4 equiv) with vigorous stirring.

-

Maintain the reaction at 0 °C for 30 minutes.

-

Quench the reaction with water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3][4]

Causality Behind Experimental Choices:

-

IPy₂BF₄: This hypervalent iodine reagent acts as a potent electrophile, activating the alkyne and initiating the rearrangement.[5]

-

HBF₄·Et₂O: The strong acid additive significantly enhances the reaction rate and yield.[5]

-

Anhydrous Conditions: Essential to prevent unwanted side reactions with water.

Quantitative Data Comparison

| Method | Starting Material | Key Reagents | Solvent | Time | Yield | Ref. |

| DMAP-Catalyzed Iodination | Cyclohex-2-en-one | I₂, K₂CO₃, DMAP | H₂O-THF | 2 h | 89-99% | [1] |

| Gold-Catalyzed Rearrangement | Propargylic Acetate | Au(PPh₃)NTf₂, NIS | Acetone | 2 h | Good to Excellent | [2] |

| Metal-Free Rearrangement | Propargylic Tosylate/Acetate | IPy₂BF₄, HBF₄·Et₂O | CH₂Cl₂ | 30 min | up to 93% | [5] |

Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

Mechanism of DMAP-Catalyzed Iodination

The reaction is proposed to proceed via a pathway analogous to the Baylis-Hillman reaction.

Caption: Proposed mechanism for DMAP-catalyzed iodination.

Mechanism of Gold-Catalyzed Rearrangement

The gold(I) catalyst plays a crucial role in activating the alkyne and facilitating the rearrangement.

Caption: Mechanism of the gold-catalyzed synthesis of α-iodoenones.

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical, often inefficient methods to highly sophisticated and selective modern protocols. The development of catalytic systems, including those based on gold and hypervalent iodine, has revolutionized the accessibility of this important synthetic building block. These advancements have not only improved yields and reduced reaction times but have also expanded the scope of substrates and enhanced functional group tolerance. As the demand for complex and novel molecular architectures continues to grow in drug discovery and materials science, the development of even more efficient, sustainable, and scalable syntheses of this compound and its derivatives will remain an active and important area of research.

References

-

Ye, L., & Zhang, L. (2009). Gold-Catalyzed Efficient Preparation of Linear α-Iodoenones from Propargylic Acetates. Organic Letters, 11(16), 3646–3649. [Link]

-

Suárez-Rodríguez, T., Suárez-Sobrino, Á. L., & Ballesteros, A. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. The Journal of Organic Chemistry, 83(20), 12575–12583. [Link]

-

Sadhukhan, R., & Baire, B. (2016). A formal, highly stereoselective halo-Meyer–Schuster rearrangement of inactivated propargylic acetates to (Z)-α-haloenones. Chemical Communications, 52(56), 8671-8674. [Link]

-

Suárez-Rodríguez, T., Suárez-Sobrino, Á. L., & Ballesteros, A. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. ACS Publications. [Link]

-

Organic Chemistry Portal. (n.d.). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. [Link]

- Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.).

-

Scribd. (n.d.). Iodination of Hexanone. [Link]

-

ResearchGate. (n.d.). Iodine-Mediated Z-Selective Oxidation of Ketones to α,β-Unsaturated Esters: Synthesis and Mechanistic Studies. [Link]

-

Chemical Kinetics: The Iodination of Cyclohexanone. (2009). [Link]

-

ResearchGate. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. [Link]

-

ResearchGate. (n.d.). Mechanistic studies. a Observation of both dienone and enone products... [Link]

-

ResearchGate. (n.d.). Iodination of Cyclohexane. [Link]

-

Semantic Scholar. (n.d.). Mechanistic insights on the iodine(III)-mediated α-oxidation of ketones. [Link]

-

ResearchGate. (n.d.). Iodine-Mediated Synthesis of Methylthio-Substituted Catechols from Cyclohexanones. [Link]

-

Journal of the American Chemical Society. (1956). Iodine Complexes with Cyclohexanone and Related Compounds. Journal of the American Chemical Society, 78(18), 4787-4791. [Link]

-

LookChem. (n.d.). 2-Iodo-2-cyclohexen-1-one. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

-

PubChem. (n.d.). 2-Iodo-2-cyclohexen-1-one. [Link]

-

Osdene, T. S., & Russell, P. B. (1966). The Reaction of 2-Chlorocyclohexanone with β-Naphthol. A Novel Synthesis of γ-Brazan. Journal of Organic Chemistry, 31(8), 2646-2648. [Link]

-

Al-Zoubi, R. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5035-5109. [Link]

-

Wikipedia. (n.d.). Cyclohexenone. [Link]

-

Mondal, S., & Gribble, G. W. (1970). Reaction of 2-iodocyclohepta-2,4,6-trien-1-one with 1-azabicyclo[3][3][3]octane. An unusually easy nucleophilic opening of a bicyclo[3][3][3]octane skeleton. Journal of the Chemical Society D: Chemical Communications, (21), 1432-1433. [Link]

Sources

2-Iodocyclohex-2-en-1-one: A Technical Guide for Advanced Synthesis

Abstract: This technical guide provides an in-depth analysis of 2-iodocyclohex-2-en-1-one, a highly versatile vinylic iodide intermediate crucial for advanced organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, reliable synthetic protocols, spectroscopic signature, and core reactivity. Emphasis is placed on its pivotal role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to generate 2-aryl-cyclohexenone scaffolds. These structures are recognized as privileged motifs in a variety of bioactive molecules. The guide integrates field-proven insights with established protocols, ensuring a trustworthy and authoritative resource for laboratory applications.

Nomenclature and Physicochemical Properties

This compound is a cyclic α,β-unsaturated ketone functionalized with an iodine atom at the β-vinylic position. This unique arrangement of functional groups—a soft electrophilic carbon at C-3, a hard electrophilic carbonyl carbon, and a carbon-iodine bond amenable to oxidative addition—renders it a powerful and multi-faceted synthetic building block.[1] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-iodo-2-cyclohexenone, 2-iodocyclohex-2-enone | [1] |

| CAS Number | 33948-36-6 | [1] |

| Molecular Formula | C₆H₇IO | [1] |

| Molecular Weight | 222.02 g/mol | [1] |

| Appearance | Yellow to brown liquid | |

| Melting Point | 49-50 °C | |

| Boiling Point | 254.7 ± 30.0 °C (Predicted) | |

| InChIKey | IPFSJCDRYRZTJU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CC=C(C(=O)C1)I | [1] |

Synthesis of this compound

The preparation of this compound can be efficiently achieved from silylated precursors. The use of a silyl enol ether of cyclohexenone provides a regioselective route to the desired vinylic iodide. The causality behind this choice lies in the ability of the trimethylsilyl group to direct the electrophilic iodination to the C-2 position, after which it is readily cleaved.

Recommended Protocol: Iodination of a Silyl Enol Ether

A highly effective method involves the reaction of 2-(trimethylsilyl)cyclohex-2-enone with iodine monochloride (ICl). This electrophilic iodination reagent is potent and delivers the iodine atom cleanly to the electron-rich double bond.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(trimethylsilyl)cyclohex-2-enone (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Immerse the flask in an ice-water bath to cool the internal temperature to 0 °C. This is critical to control the rate of reaction and prevent potential side products.

-

Reagent Addition: Add a solution of iodine monochloride (1.05 eq) in DCM dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: Stir the mixture at 0 °C for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield this compound.

This protocol provides a reliable and high-yielding (up to 88%) route to the target compound, making it suitable for generating multi-gram quantities required for drug development campaigns.

Spectroscopic Characterization

Definitive structural elucidation relies on spectroscopic analysis. While a publicly available, experimentally verified spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be accurately predicted based on established principles and data from analogous structures like 2-bromo-2-cyclohexen-1-one.[2]

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (HMBC) |

| ¹³C | C=O (C1) | 190 - 194 | Singlet (s) | H3, H6 |

| C-I (C2) | 105 - 110 | Singlet (s) | H3 | |

| =C-H (C3) | 155 - 160 | Singlet (s) | H4 | |

| CH₂ (C4) | 28 - 32 | Singlet (s) | H3, H5 | |

| CH₂ (C5) | 22 - 26 | Singlet (s) | H4, H6 | |

| CH₂ (C6) | 38 - 42 | Singlet (s) | H5 | |

| ¹H | =C-H (H3) | 7.6 - 7.8 | Triplet (t) | C1, C2, C4, C5 |

| CH₂ (H4) | 2.6 - 2.8 | Multiplet (m) | C3, C5, C6 | |

| CH₂ (H5) | 2.0 - 2.2 | Multiplet (m) | C3, C4, C6 | |

| CH₂ (H6) | 2.4 - 2.6 | Triplet (t) | C1, C2, C4, C5 |

Rationale:

-

¹³C NMR: The carbonyl carbon (C1) is significantly downfield. The most shielded carbon is C2, directly attached to the electropositive iodine atom, a characteristic feature of vinylic iodides. The vinylic C3 is deshielded due to its sp² hybridization and conjugation with the carbonyl.

-

¹H NMR: The vinylic proton (H3) is the most deshielded proton, appearing far downfield as a triplet due to coupling with the two adjacent protons on C4. The allylic protons (H4) and the protons adjacent to the carbonyl (H6) are deshielded relative to the more remote aliphatic protons at C5.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its C-I bond, which is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the direct and modular construction of C-C bonds at an sp² center, a cornerstone of modern medicinal chemistry.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important application of this compound. It enables the coupling of the enone core with a wide variety of aryl- and heteroarylboronic acids to produce 2-aryl-cyclohexenones. These products are valuable scaffolds in bioactive molecules.[3] A practical and efficient protocol utilizes a heterogeneous Pd/C catalyst, which simplifies purification and enhances the "green" credentials of the process.

Experimental Protocol: Pd/C-Catalyzed Suzuki Coupling

-

Setup: To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), 10% Pd/C (5 mol%), and sodium carbonate (Na₂CO₃, 2.0 eq).

-

Solvent: Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.

-

Reaction: Stir the mixture vigorously at room temperature (25 °C) under an air atmosphere for 12-24 hours.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove the heterogeneous Pd/C catalyst. The catalyst can often be recovered and reused.

-

Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer, and concentrate. Purify the product via column chromatography.

This self-validating system is robust, uses inexpensive reagents, and avoids the need for expensive and air-sensitive phosphine ligands, making it highly attractive for process development.

Generation of Strained Intermediates

Beyond cross-coupling, this compound can serve as a precursor to highly reactive and synthetically interesting intermediates. Treatment with a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) can induce β-elimination of hydrogen iodide (HI). This process has been used to generate strained cyclic allenes, which can be trapped in situ with dienes (e.g., furan) via [4+2] cycloaddition reactions to form complex polycyclic systems.[4] This application showcases the utility of the title compound in fundamental mechanistic studies and the synthesis of complex molecular architectures.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound for drug development professionals lies in its ability to provide rapid access to the 2-aryl-cyclohexenone core. This scaffold is a "privileged structure," meaning it is a molecular framework capable of binding to multiple biological targets. Derivatives of cyclohexenone have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

While a specific marketed drug may not list this compound as a direct starting material in its disclosed synthesis, the compound represents a key strategic tool. The drug discovery process involves synthesizing and screening large libraries of related compounds to optimize potency and pharmacokinetic properties. The Suzuki-Miyaura coupling described above is an ideal reaction for this purpose, allowing medicinal chemists to quickly and efficiently vary the "Ar" group on the cyclohexenone core to explore the structure-activity relationship (SAR).

For example, the synthesis of 2-oxyalkyl-cyclohex-2-enones, which are related to bioactive natural products with anti-tumor properties like COTC and antheminone A, highlights the importance of functionalized cyclohexenones in oncology research.[5] this compound serves as a state-of-the-art platform for accessing these and other classes of potentially therapeutic agents.

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Statements: [1]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H318 | Causes serious eye damage | Serious Eye Damage (Category 1) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |

| H335 | May cause respiratory irritation | STOT SE (Category 3) |

Conclusion

This compound is a cornerstone intermediate for modern organic synthesis. Its value is anchored in the strategic placement of a carbon-iodine bond on a versatile cyclohexenone scaffold. This guide has detailed its properties, provided robust and field-tested synthetic protocols, and elucidated its primary reactivity profile, with a focus on palladium-catalyzed cross-coupling. For researchers in drug discovery, this compound is not merely a reagent but a powerful enabler for the rapid generation of diverse chemical matter, facilitating the exploration of structure-activity relationships for privileged, bioactive scaffolds. Its continued application is expected to accelerate the development of complex molecules and novel therapeutic agents.

References

-

PubChem. 2-Iodo-2-cyclohexen-1-one. National Center for Biotechnology Information. Available at: [Link]

-

Boyd, D. R., et al. (2012). Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-en-1-ones. Queen's University Belfast. Available at: [Link]

-

Ceylan, M., et al. (2007). Synthesis and Isolation of 1-Cyclohex-1,2-dien-1-ylbenzene from 1-(2-Iodocyclohex-1-en-1-yl)benzene and 1-(2-Iodocyclohex-2-en-1-yl)benzene. Turkish Journal of Chemistry, 31, 647-659. Available at: [Link]

-

Mondal, S., et al. (2022). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]

- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.

-

Islam, M. R., et al. (2023). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. ResearchGate. Available at: [Link]

-

Lujan-Montelongo, J. A., & Fleming, F. F. (2011). 3-OXOCYCLOHEX-1-ENE-1-CARBONITRILE. Organic Syntheses, 88, 193. Available at: [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Available at: [Link]

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Iodocyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in drug development and materials science, a deep understanding of NMR is essential for the characterization of novel compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-iodocyclohex-2-en-1-one, a valuable synthetic intermediate. The presence of an α,β-unsaturated ketone system in conjunction with a vinyl iodide presents a unique and illustrative case for spectral interpretation.

The electronic interplay between the electron-withdrawing carbonyl group and the carbon-carbon double bond significantly influences the chemical environment of the protons, leading to characteristic shifts in their NMR signals.[1] The introduction of an iodine atom at the 2-position further modifies the electronic structure, providing a rich dataset for structural elucidation. This guide will dissect the expected ¹H NMR spectrum of this molecule, offering a logical framework for predicting and interpreting the chemical shifts, multiplicity patterns, and coupling constants.

Molecular Structure and Proton Designations

To facilitate a clear and systematic analysis, the protons in this compound are designated as follows:

Caption: Key ³J (three-bond) proton-proton couplings in this compound.

Experimental Protocol: ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a minimal number of proton signals that could interfere with the analyte's spectrum. Deuterated chloroform (CDCl₃) is a common and suitable choice.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift scale. [2]4. Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Typical Acquisition Parameters:

-

Spectral Width: A standard spectral width for ¹H NMR is -2 to 12 ppm. [1]* Pulse Angle: A 30-45° pulse angle is generally sufficient for routine spectra. [1]* Acquisition Time: Typically 2-4 seconds. [1]* Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate. [1]* Number of Scans: Depending on the sample concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all proton signals. The principles outlined in this guide, from understanding the underlying theory to implementing a robust experimental protocol, provide a comprehensive framework for researchers and scientists in drug development and related fields to confidently characterize this and other complex organic molecules. The interplay of the α,β-unsaturated ketone system and the vinyl iodide substituent makes this compound an excellent case study for advanced NMR spectral interpretation.

References

- Application Notes and Protocols for 1H and 13C NMR Spectroscopy of α,β-Unsaturated Ketones - Benchchem.

-

Proton NMR of 2-cyclohexene-1-one - ResearchGate. Available at: [Link]

-

Table of Characteristic Proton NMR Shifts. Available at: [Link]

-

1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H proton nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹³C NMR of 2-Iodocyclohex-2-en-1-one

Abstract

Introduction: The Structural Significance of 2-Iodocyclohex-2-en-1-one

This compound belongs to the class of α,β-unsaturated ketones, a structural motif present in countless biologically active molecules and a versatile building block in organic synthesis.[1] The presence of the iodo-alkene functionality makes it a key precursor for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

Accurate and unambiguous structural characterization is paramount in drug development and materials science. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule, making it an indispensable tool for verifying the successful synthesis of target compounds like this compound.[2] Each unique carbon atom in the molecule produces a distinct signal, and its position in the spectrum (chemical shift) reveals critical details about its electronic environment.[3]

This guide is designed to serve as a field-proven resource for scientists, explaining the causality behind spectral features and providing self-validating protocols for confident structural elucidation.

Theoretical Principles: Predicting the ¹³C Chemical Shifts

The ¹³C chemical shifts in this compound are governed by a combination of factors: hybridization, resonance effects of the enone system, and the profound influence of the iodine substituent.

-

The Enone System: The conjugation of the C=C double bond with the C=O carbonyl group creates a polarized π-system. This delocalization results in the β-carbon (C-3) being electron-deficient and thus significantly deshielded (shifted downfield), while the α-carbon (C-2) is comparatively shielded.[1] The carbonyl carbon (C-1) itself is highly deshielded due to its sp² hybridization and the double bond to the electronegative oxygen atom, typically appearing far downfield.[3]

-

The Iodine Substituent and the "Heavy Atom Effect": The most distinctive feature in the spectrum is the influence of the iodine atom attached directly to a vinylic carbon (C-2). Halogens exert a complex influence on carbon chemical shifts. While their electronegativity typically causes a downfield shift, heavy halogens like bromine and especially iodine introduce a dominant shielding effect on the directly attached carbon (the α-carbon). This phenomenon, known as the "heavy atom effect," is attributed to relativistic spin-orbit coupling.[4][5] This effect causes the signal for the carbon atom bonded to the heavy atom to shift substantially upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone.[6] Conversely, the adjacent β-carbon (C-3) experiences a deshielding effect.

Based on these principles, we can predict the chemical shift regions for each of the six carbon atoms in the this compound ring.

Predicted ¹³C NMR Spectrum and Data Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for each of its unique carbon atoms. The predicted chemical shifts are summarized in the table below.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale and Key Influences |

| C-1 | sp² (C=O) | 190 - 198 | Carbonyl carbon in a conjugated system. Deshielded.[1] |

| C-2 | sp² (C-I) | 100 - 110 | Vinylic carbon. Significantly shielded by the "heavy atom effect" of iodine.[4][6] |

| C-3 | sp² (C=C) | 150 - 160 | Vinylic carbon (β-position). Deshielded by resonance with the carbonyl group.[1] |

| C-4 | sp³ (CH₂) | 35 - 42 | Aliphatic methylene, α to the carbonyl group. Deshielded. |

| C-5 | sp³ (CH₂) | 22 - 28 | Aliphatic methylene. |

| C-6 | sp³ (CH₂) | 26 - 32 | Aliphatic methylene, allylic to the double bond. |

Molecular Structure for Peak Assignment

To facilitate clear and unambiguous discussion of the ¹³C NMR signals, the carbon atoms of this compound are numbered according to IUPAC nomenclature as shown in the diagram below.

Caption: Numbering scheme for this compound.

Experimental Protocols for Spectral Acquisition

Obtaining a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and correctly chosen acquisition parameters.

Protocol 1: Standard ¹³C{¹H} NMR Spectrum Acquisition

This protocol describes the acquisition of a standard proton-decoupled ¹³C spectrum, where each unique carbon appears as a singlet.

-

Sample Preparation:

-

Accurately weigh 15-30 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice as its residual solvent peak (a triplet at ~77.16 ppm) serves as a convenient chemical shift reference.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for precise referencing to 0.00 ppm, if desired.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the ¹³C probe to the correct frequency.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton broadband decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set to cover the expected range of chemical shifts, typically 0 to 220 ppm.[1]

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.

-

Acquisition Time (aq): Set to 1-2 seconds to ensure good digital resolution.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is required to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent peak to its known value (CDCl₃ triplet centered at 77.16 ppm).

-

Caption: General workflow for ¹³C NMR spectral acquisition.

Advanced Techniques for Unambiguous Signal Assignment

For definitive structural confirmation, especially in novel or complex molecules, one-dimensional ¹³C NMR can be supplemented with more advanced experiments.

DEPT Spectroscopy

Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments used to determine the multiplicity of each carbon signal (i.e., the number of attached protons).[7]

-

DEPT-90: Only signals from CH (methine) carbons are observed.

-

DEPT-135: CH and CH₃ (methyl) carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative (inverted) signals. Quaternary carbons (like C-1 and C-2 in our molecule) are not observed in DEPT spectra.[8]

By comparing the standard broadband-decoupled spectrum with the DEPT-90 and DEPT-135 spectra, one can definitively assign C-3 (CH), C-4, C-5, and C-6 (all CH₂), and the quaternary carbons C-1 and C-2.[7]

2D NMR: HSQC and HMBC

Two-dimensional NMR techniques provide powerful correlation data to piece together the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between carbons and their directly attached protons (¹J-coupling).[9] A cross-peak appears for each C-H bond, allowing for the direct assignment of protonated carbons. For this compound, this would correlate the ¹³C signals for C-3, C-4, C-5, and C-6 with their corresponding ¹H signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two or three bonds (²J and ³J-coupling).[10] This is crucial for identifying connectivity within the molecule and for assigning quaternary carbons, which have no attached protons.[9] For example, the proton on C-3 would show an HMBC correlation to the quaternary carbonyl carbon C-1.

Caption: Logic flow for comprehensive NMR-based structure elucidation.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint for its structural verification. The key diagnostic signals are the highly deshielded carbonyl carbon (C-1) above 190 ppm, the strongly shielded iodinated vinylic carbon (C-2) around 100-110 ppm due to the heavy atom effect, and the deshielded β-vinylic carbon (C-3) above 150 ppm. The remaining aliphatic carbons appear in their expected upfield regions. By employing the detailed experimental protocols and advanced spectral editing techniques like DEPT and 2D NMR described herein, researchers and drug development professionals can achieve confident and unambiguous characterization of this important synthetic intermediate.

References

-

Facey, G. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. University of Ottawa NMR Facility Blog. [Link]

-

Stothers, J. B. (1965). ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Canadian Journal of Chemistry, 43(1), 1-10. [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. [Link]

-

Vı́cha, J., Novotný, J., Komorovsky, S., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065-7103. [Link]

-

Soderberg, T. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]

-

Rusakov, Y. Y., Krivdin, L. B., & Chipanina, N. N. (2018). Relativistic Heavy Atom Effect on 13C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726. [Link]

-

Rusakov, Y. Y., & Krivdin, L. B. (2021). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances. Molecules, 26(11), 3183. [Link]

-

Ye, C., et al. (2022). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Organic With Grace. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. youtube.com [youtube.com]

IR spectrum of 2-Iodocyclohex-2-en-1-one